(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate
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Overview
Description
The compound “(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate” is a thiazolidine derivative . Thiazolidines are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiazolidine ring, a benzyl group, a phenyl group, a cyanoacetamido group, and a benzoate group . The “(Z)” notation indicates that it has a certain geometric isomerism in its structure .Chemical Reactions Analysis
As a thiazolidine derivative, this compound might undergo reactions typical of this class of compounds, such as ring-opening reactions . The presence of the cyanoacetamido and benzoate groups could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors that could influence its properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
The compound (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate belongs to the class of 4-thiazolidinone derivatives. Golota et al. (2015) describe the synthesis of similar ylidene derivatives of 2-thioxo-4-thiazolidinone, which demonstrate significant anti-exudative activity, comparable to classic NSAIDs like Diclofenac. This finding underscores the potential of these compounds in non-steroidal anti-inflammatory drug (NSAID) development (Golota et al., 2015).
Anticancer Activity
In cancer research, derivatives of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide, which include compounds structurally similar to the subject compound, have shown potent and selective cytotoxic effects against leukemia cell lines. Horishny et al. (2021) found that specific derivatives exhibited significant anticancer activity, highlighting the compound's relevance in oncological pharmacology (Horishny et al., 2021).
Fluorimetric Sensor Applications
Wagh et al. (2015) synthesized a chemosensor closely related to the compound , exhibiting significant quenching in fluorescent emission in the presence of Cu2+ and Hg2+ ions. This indicates its potential use in detecting these metal ions, benefiting environmental monitoring and safety applications (Wagh et al., 2015).
Herbicidal Applications
In the field of agriculture, similar compounds have been used to create herbicides. Yang et al. (2008) synthesized and characterized mono-labeled and dual-labeled analogues of ZJ0273, a broad-spectrum herbicidal ingredient, demonstrating the versatility of these compounds in weed control (Yang et al., 2008).
Antiplatelet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, structurally related to the compound , have shown promising results in inhibiting platelet aggregation. Chen et al. (2008) identified key functional groups contributing to this activity, suggesting potential for development into novel antiplatelet drugs (Chen et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use and observed properties . If it shows promising biological activity, it could be studied further as a potential therapeutic agent . Alternatively, if it has interesting chemical reactivity, it could be investigated for use in synthetic chemistry .
Properties
IUPAC Name |
ethyl 4-[[(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S/c1-2-35-28(34)20-13-15-21(16-14-20)30-25(32)23(18-29)27-31(22-11-7-4-8-12-22)26(33)24(36-27)17-19-9-5-3-6-10-19/h3-16,24H,2,17H2,1H3,(H,30,32)/b27-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZRHGSSGNCXCI-VYIQYICTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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